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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzyl alcohol

Cat. No.: B1593178 Get Quote

This guide provides a comprehensive technical overview of 3-

(methylsulfonyl)benzenemethanol, a molecule of increasing interest to researchers in drug

discovery and organic synthesis. We will delve into its core physical and chemical properties,

explore the significance of its structural motifs, and provide detailed experimental protocols for

its characterization, moving beyond a simple recitation of facts to explain the scientific rationale

behind these methodologies.

Introduction: Understanding the Core Structure
3-(Methylsulfonyl)benzenemethanol, with the CAS number 220798-39-0, is an aromatic alcohol

distinguished by the presence of a methylsulfonyl group at the meta position of the benzene

ring.[1] This substitution pattern imparts a unique combination of electronic and steric

properties that are highly relevant in the context of medicinal chemistry and materials science.

The benzylic alcohol moiety serves as a versatile synthetic handle for further chemical

modifications, while the methylsulfonyl group significantly influences the molecule's polarity,

solubility, and metabolic stability. This guide will serve as a foundational resource for scientists

looking to incorporate this valuable building block into their research endeavors.

Physicochemical Properties: A Quantitative
Overview
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A thorough understanding of a molecule's physical and chemical properties is paramount for its

effective application. The following table summarizes the key physicochemical parameters of 3-

(methylsulfonyl)benzenemethanol. Where experimental data is not publicly available, predicted

values from reliable computational models are provided and noted.

Property Value Source

Molecular Formula C₈H₁₀O₃S [1]

Molecular Weight 186.2 g/mol [1]

CAS Number 220798-39-0 [1]

Appearance
White to off-white solid

(predicted)
-

Melting Point Not available -

Boiling Point Not available -

Solubility

Predicted to be soluble in

methanol, ethanol, and DMSO.

Limited solubility in water.

-

pKa (hydroxyl proton)
~14-15 (estimated based on

benzyl alcohol)
-

Topological Polar Surface Area

(TPSA)
54.37 Å² [2]

logP 1.1434 [2]

Note: Predicted values are based on computational models for the closely related α-Methyl-3-

(methylsulfonyl)benzenemethanol and should be confirmed experimentally.

The methylsulfonyl group, being a strong electron-withdrawing group, is expected to increase

the acidity of the benzylic proton and influence the reactivity of the aromatic ring. Its polarity, as

indicated by the TPSA, suggests that it can participate in hydrogen bonding, which is a critical

factor in drug-receptor interactions.[3][4]
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The Methylsulfonyl Group: A Pillar of Modern Drug
Design
The inclusion of a methylsulfonyl moiety in a drug candidate is a deliberate strategic choice

made by medicinal chemists to optimize its pharmacological profile. This functional group is

often employed as a bioisostere for other groups like sulfonamides or amides, offering distinct

advantages.[5][6][7]

Key Attributes in a Pharmacological Context:

Enhanced Solubility: The polar nature of the sulfone group can significantly improve the

aqueous solubility of a compound, which is often a limiting factor in drug development.[8]

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which

can lead to a longer in vivo half-life and improved pharmacokinetic properties.[8]

Hydrogen Bonding Capability: The two oxygen atoms of the sulfone can act as hydrogen

bond acceptors, facilitating strong and specific interactions with biological targets.[4][9]

Modulation of Physicochemical Properties: As a potent electron-withdrawing group, it can

modulate the pKa of nearby functionalities and influence the overall electronic distribution of

the molecule, thereby affecting its binding affinity and selectivity.[8]

The strategic placement of the methylsulfonyl group, as seen in 3-

(methylsulfonyl)benzenemethanol, provides a scaffold that can be elaborated to explore these

beneficial effects in novel drug candidates.

Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 3-(methylsulfonyl)benzenemethanol can be approached through several

established synthetic routes. A common strategy involves the oxidation of the corresponding

sulfide, [3-(methylthio)phenyl]methanol.

Illustrative Synthetic Approach:

A plausible and efficient synthesis begins with 3-bromobenzyl alcohol.
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Thiolation: Reaction of 3-bromobenzyl alcohol with sodium thiomethoxide (NaSMe) in a

suitable polar aprotic solvent like DMF or DMSO would yield [3-(methylthio)phenyl]methanol.

The choice of a polar aprotic solvent is crucial to facilitate the nucleophilic substitution

reaction.

Oxidation: The resulting sulfide is then oxidized to the sulfone. A variety of oxidizing agents

can be employed, with Oxone® (potassium peroxymonosulfate) or meta-

chloroperoxybenzoic acid (m-CPBA) in a solvent like methanol or dichloromethane being

common choices. The use of a stoichiometric amount of the oxidant is critical to avoid over-

oxidation.

The primary reactive sites of 3-(methylsulfonyl)benzenemethanol are the hydroxyl group and

the aromatic ring. The benzylic alcohol can undergo typical alcohol reactions such as

esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

The electron-withdrawing nature of the methylsulfonyl group will deactivate the aromatic ring

towards electrophilic substitution, directing incoming electrophiles to the meta positions relative

to both existing substituents.

Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity and purity of 3-

(methylsulfonyl)benzenemethanol. The following are detailed, field-proven protocols for its

analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic

Resonance (NMR) spectroscopy.

Purity Determination by Reverse-Phase HPLC
This protocol is designed to provide a robust and reproducible method for assessing the purity

of 3-(methylsulfonyl)benzenemethanol. The choice of a C18 column is based on the non-polar

nature of the benzene ring, while the mobile phase composition is optimized for the retention

and separation of this moderately polar compound.

Methodology:

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and

column oven.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and

suppress ionization of any acidic impurities.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

0-2 min: 20% B

2-15 min: 20% to 80% B (linear gradient)

15-17 min: 80% B (isocratic)

17-18 min: 80% to 20% B (linear gradient)

18-25 min: 20% B (isocratic - column re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible

retention times.

Detection Wavelength: 220 nm and 254 nm. The aromatic ring provides strong UV

absorbance at these wavelengths.

Injection Volume: 10 µL.

Sample Preparation: Prepare a 1 mg/mL solution of 3-(methylsulfonyl)benzenemethanol in

acetonitrile.

Sample Preparation HPLC Analysis Data Analysis

Weigh Compound Dissolve in Acetonitrile (1 mg/mL) Inject 10 µL onto C18 Column Gradient Elution (Water/Acetonitrile) UV Detection (220/254 nm) Integrate Peak Area Calculate % Purity
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Click to download full resolution via product page

Caption: HPLC workflow for purity analysis.

Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

organic molecules. This protocol outlines the acquisition of ¹H and ¹³C NMR spectra.

Methodology:

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of 3-(methylsulfonyl)benzenemethanol

in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO-d₆ is a good alternative if solubility in CDCl₃ is limited, and it will also allow for the

observation of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay (d1): 2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay (d1): 2 seconds.
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Expected Spectral Features:

¹H NMR:

A singlet for the methyl group of the sulfone (~3.0-3.2 ppm).

A singlet or doublet for the benzylic methylene protons (~4.7-4.8 ppm).

A broad singlet for the hydroxyl proton (variable chemical shift, will exchange with D₂O).

A complex multiplet pattern for the four aromatic protons in the region of 7.5-8.0 ppm.

¹³C NMR:

A signal for the methyl carbon (~44 ppm).

A signal for the benzylic carbon (~63-64 ppm).

Four distinct signals for the aromatic carbons (125-145 ppm), with the carbon attached to

the sulfone group being the most downfield.

Safety and Handling
As a laboratory chemical, 3-(methylsulfonyl)benzenemethanol should be handled with

appropriate care. While specific toxicity data is not available, it is prudent to treat it as a

potentially hazardous substance.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area or a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion
3-(Methylsulfonyl)benzenemethanol is a valuable building block with significant potential in

drug discovery and organic synthesis. Its unique combination of a reactive benzylic alcohol and
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a modulating methylsulfonyl group offers a versatile platform for the design of novel molecules

with optimized physicochemical and pharmacological properties. The experimental protocols

provided in this guide offer a robust framework for the reliable characterization of this

compound, enabling researchers to confidently incorporate it into their synthetic and medicinal

chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. calpaclab.com [calpaclab.com]

2. chemscene.com [chemscene.com]

3. researchgate.net [researchgate.net]

4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of
diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere
Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC
[pmc.ncbi.nlm.nih.gov]

8. namiki-s.co.jp [namiki-s.co.jp]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-
(Methylsulfonyl)benzenemethanol for Advanced Research]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1593178#physical-and-chemical-
properties-of-3-methylsulfonyl-benzenemethanol]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1593178?utm_src=pdf-custom-synthesis
https://www.calpaclab.com/3-methylsulfonyl-benzyl-alcohol-min-96-5-grams/ala-m182889-5g
https://www.chemscene.com/911715-97-4.html
https://www.researchgate.net/publication/301914870_Application_of_Sulfonyl_in_Drug_Design
https://pubmed.ncbi.nlm.nih.gov/22664250/
https://pubmed.ncbi.nlm.nih.gov/22664250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027232/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c00195
https://pmc.ncbi.nlm.nih.gov/articles/PMC11874043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11874043/
https://www.namiki-s.co.jp/upload/news/2AU9C3L-news_file.pdf
https://www.researchgate.net/publication/225184444_Sulfonyl_Group-Containing_Compounds_in_the_Design_of_Potential_Drugs_for_the_Treatment_of_Diabetes_and_Its_Complications
https://www.benchchem.com/product/b1593178#physical-and-chemical-properties-of-3-methylsulfonyl-benzenemethanol
https://www.benchchem.com/product/b1593178#physical-and-chemical-properties-of-3-methylsulfonyl-benzenemethanol
https://www.benchchem.com/product/b1593178#physical-and-chemical-properties-of-3-methylsulfonyl-benzenemethanol
https://www.benchchem.com/product/b1593178#physical-and-chemical-properties-of-3-methylsulfonyl-benzenemethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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